N-(2-benzoyl-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Lipophilicity Drug-likeness COX-2 inhibitors

N-(2-benzoyl-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 1013796-15-0) is a synthetic pyrazole-5-carboxamide derivative with molecular formula C20H19N3O2 and molecular weight 333.4 g/mol. The compound bears a 1,3-dimethylpyrazole core connected via a carboxamide linkage to a 2-benzoyl-4-methylaniline moiety.

Molecular Formula C20H19N3O2
Molecular Weight 333.391
CAS No. 1013796-15-0
Cat. No. B3003472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzoyl-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
CAS1013796-15-0
Molecular FormulaC20H19N3O2
Molecular Weight333.391
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC(=NN2C)C)C(=O)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O2/c1-13-9-10-17(21-20(25)18-12-14(2)22-23(18)3)16(11-13)19(24)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,21,25)
InChIKeyMFMQXOMLQAZKIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-benzoyl-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS 1013796-15-0: Chemical Identity and Computed Physicochemical Profile


N-(2-benzoyl-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 1013796-15-0) is a synthetic pyrazole-5-carboxamide derivative with molecular formula C20H19N3O2 and molecular weight 333.4 g/mol [1]. The compound bears a 1,3-dimethylpyrazole core connected via a carboxamide linkage to a 2-benzoyl-4-methylaniline moiety. Computed physicochemical properties include XLogP3-AA of 4.1, a single hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. This compound is structurally related to the broader class of N-substituted pyrazole carboxamides, some of which have been reported as cyclooxygenase (COX) enzyme modulators; however, the published quantitative biological data for this specific compound remain exceedingly sparse [2].

Why N-(2-benzoyl-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide Cannot Be Freely Substituted by Structural Analogs


The precise substitution pattern—1,3-dimethyl on the pyrazole ring coupled with N-(2-benzoyl-4-methylphenyl)—is expected to dictate steric and electronic interactions with biological targets [1]. Positional isomerism (1,3- vs. 1,5-dimethyl) on the pyrazole core, as well as variations in the benzoyl substitution on the anilide ring, can alter COX-1/COX-2 selectivity, metabolic stability, and off-target profiles in structurally related pyrazole carboxamides [2]. Without compound-specific quantitative data, generic replacement of this compound by a close analog carries the risk of unknowingly shifting potency, selectivity, or pharmacokinetic behavior, especially in assays where subtle structural features modulate ligand-receptor complementarity. The sections below enumerate the limited quantitative evidence that exists for this compound and define the evidence grade that can currently be assigned to each dimension.

Quantitative Differentiation Evidence for N-(2-benzoyl-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 1013796-15-0) Against Comparators


Computed Lipophilicity (XLogP3-AA) vs. Celecoxib

The computed XLogP3-AA of the target compound is 4.1, which is approximately 0.6 log units higher than that of the selective COX-2 inhibitor celecoxib (XLogP3-AA ≈ 3.5) [1][2]. This difference suggests that the target compound may exhibit greater membrane permeability but also potentially higher non-specific protein binding and altered tissue distribution compared to celecoxib. However, this is a computed property, not an experimentally determined logP, and the biological implications cannot be confirmed without direct permeability or protein-binding assays.

Lipophilicity Drug-likeness COX-2 inhibitors

Hydrogen Bond Donor Acceptor Profile and Rule-of-Five Compliance

The target compound possesses 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), yielding a HBD:HBA ratio of 0.33 [1]. This ratio is comparable to that of orally bioavailable drugs that comply with Lipinski's Rule of Five. For reference, celecoxib has 1 HBD and 4 HBA (ratio 0.25). The molecular weight (333.4 g/mol) and XLogP3-AA (4.1) also fall within or near the Rule-of-Five thresholds (MW < 500, logP ≤ 5). This profile suggests potential for oral bioavailability, but the target compound has not been experimentally evaluated for solubility or permeability.

Drug-likeness Oral bioavailability Physicochemical profiling

Rotatable Bond Count as a Conformational Flexibility Marker

The target compound contains 4 rotatable bonds, whereas celecoxib contains 3 [1][2]. The additional rotatable bond arises from the benzoyl substituent, which may allow the compound to access a wider conformational ensemble in solution. Increased conformational flexibility can either enhance binding to promiscuous targets or, conversely, impose an entropic penalty upon binding to a rigid active site. Direct binding entropy measurements (e.g., ITC) have not been reported for the target compound.

Conformational entropy Target binding Molecular flexibility

Structural Differentiation from the 1,5-Dimethyl Regioisomer

The target compound carries the 1,3-dimethyl substitution on the pyrazole ring. The 1,5-dimethyl regioisomer (N-(2-benzoyl-4-methylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide) is a distinct chemical entity with a different spatial orientation of the methyl groups relative to the carboxamide linkage . Published synthesis and biological activity data for a series of 1,3- and 1,5-dimethyl-N-substituted pyrazole carboxamides indicate that regioisomerism can alter COX-1/COX-2 inhibitory potency and selectivity [1]. However, no study has directly compared the target compound with its 1,5-dimethyl regioisomer in the same assay; all data remain class-level inference.

Regioisomerism COX selectivity Pyrazole substitution

Evidence-Based Application Scenarios for N-(2-benzoyl-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 1013796-15-0)


Structural Probe in COX-1/COX-2 Selectivity Studies

Based on class-level inference that pyrazole-5-carboxamides bearing a 2-benzoyl-4-methylphenyl group can modulate COX enzyme activity [1], this compound may serve as a structural probe in head-to-head selectivity assays against established COX-2 inhibitors such as celecoxib. Researchers should independently validate inhibitory potency (IC50) against both COX-1 and COX-2 isoforms, as compound-specific quantitative data are not yet publicly available.

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

The 1,3-dimethyl-1H-pyrazole-5-carboxamide scaffold is distinct from the 1,5-dimethyl-1H-pyrazole-3-carboxamide isomer [2]. This compound can be used as a defined starting point to map how the position of methyl groups on the pyrazole ring influences target binding, metabolic stability, and off-target interactions, provided that both regioisomers are tested side by side under identical assay conditions.

Computational Chemistry and Molecular Docking Template

The computed physicochemical properties available from PubChem (XLogP3-AA = 4.1, 1 HBD, 3 HBA, 4 rotatable bonds) [1] provide a starting point for molecular docking studies against COX-1, COX-2, or other pyrazole-binding targets. The well-defined structure and moderate molecular weight make the compound suitable for QSAR model training, provided that experimental binding data are generated in-house to anchor the computational predictions.

Analytical Reference Standard for LC-MS/MS Method Development

The compound's defined molecular formula (C20H19N3O2) and exact mass (333.1477 Da) [1] make it suitable as an analytical reference standard for LC-MS/MS quantification of pyrazole carboxamide derivatives in biological matrices. Its moderate lipophilicity (XLogP3-AA 4.1) suggests compatibility with reversed-phase chromatographic separation, though experimental validation of ionization efficiency and fragmentation patterns is required.

Quote Request

Request a Quote for N-(2-benzoyl-4-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.